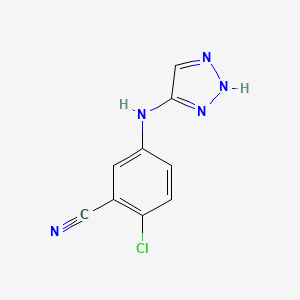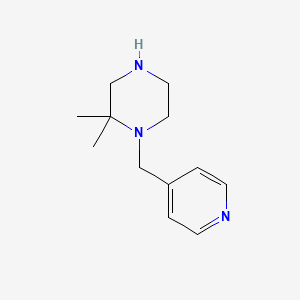
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and two methyl groups at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine typically involves the reductive amination of piperazine derivatives. One common method is the reaction of 2,2-dimethylpiperazine with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the reagents and conditions used .
科学研究应用
2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
作用机制
The mechanism of action of 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting the compound’s effects.
相似化合物的比较
Similar Compounds
1,4-Diphenylpiperazine: This compound has two phenyl groups instead of the pyridin-4-ylmethyl group.
1-Benzhydryl-4-benzylpiperazine: It features a benzhydryl and a benzyl group on the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Similar to 2,2-Dimethyl-1-(pyridin-4-ylmethyl)piperazine but with a pyridin-2-ylmethyl group.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethyl substitution on the piperazine ring, which can influence its steric and electronic properties. This makes it a valuable scaffold for the design of new compounds with tailored properties for specific applications .
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H19N3/c1-12(2)10-14-7-8-15(12)9-11-3-5-13-6-4-11/h3-6,14H,7-10H2,1-2H3 |
InChI 键 |
KHLZRPYHFPRURU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCCN1CC2=CC=NC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
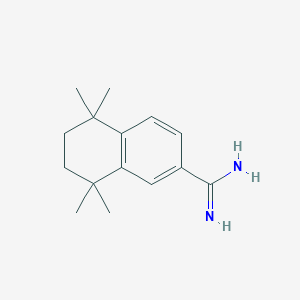
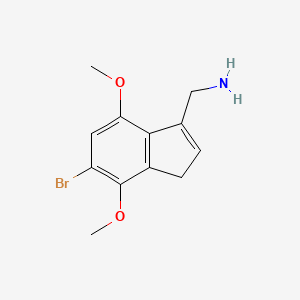
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
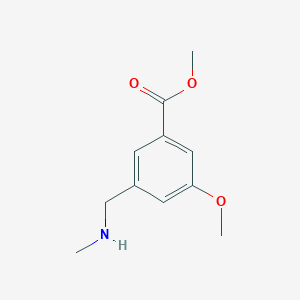
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
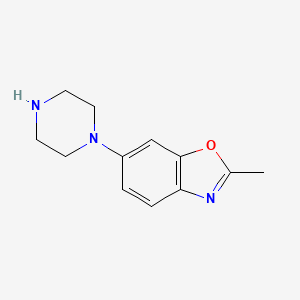
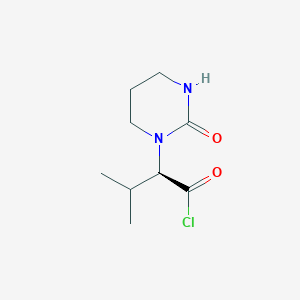


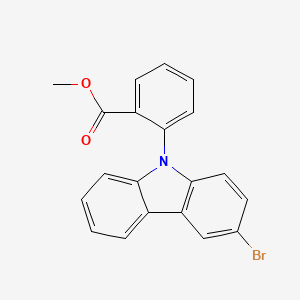
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
